molecular formula C15H18O4 B14293225 Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate CAS No. 115860-31-6

Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate

Cat. No.: B14293225
CAS No.: 115860-31-6
M. Wt: 262.30 g/mol
InChI Key: SFRDCBVOGKBALQ-UHFFFAOYSA-N
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Description

Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of two ester groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate typically involves the reaction of indene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl indene-1,1-dicarboxylate.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Diethyl indene-1,1-dicarboxylate.

    Reduction: Diethyl 2,3-dihydro-1H-indene-1,1-diol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The indene ring system can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Indane: A related compound with a similar ring structure but lacking the ester groups.

    Diethyl indene-1,1-dicarboxylate: An oxidized form of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate.

    Diethyl 2,3-dihydro-1H-indene-1,1-diol: A reduced form of the compound.

Uniqueness: this compound is unique due to the presence of two ester groups attached to the indene ring system

Properties

CAS No.

115860-31-6

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

diethyl 2,3-dihydroindene-1,1-dicarboxylate

InChI

InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3

InChI Key

SFRDCBVOGKBALQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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